Unveiling the Molecular Architecture of Neolitsine: A Comprehensive Structural Guide
Unveiling the Molecular Architecture of Neolitsine: A Comprehensive Structural Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neolitsine, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community for its potential biological activities. A fundamental prerequisite for any investigation into its therapeutic applications or mechanism of action is a thorough understanding of its chemical structure. This technical guide provides a detailed elucidation of the molecular architecture of Neolitsine, presenting its key structural identifiers, physicochemical properties, and a visual representation of its chemical graph. This document is intended to serve as a foundational resource for researchers engaged in the study of Neolitsine and related compounds.
Chemical Identity and Molecular Formula
Neolitsine is systematically identified by several chemical nomenclature and registry systems. These identifiers are crucial for unambiguous database searching and referencing in scientific literature.
| Identifier Type | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2] |
| IUPAC Name | (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | [1] |
| CAS Registry Number | 2466-42-4 | [1] |
| PubChem CID | 10064778 | [1] |
| ChEMBL ID | CHEMBL404684 | [1] |
Molecular Structure and Stereochemistry
The chemical structure of Neolitsine is characterized by a tetracyclic aporphine core. This core consists of a dibenzo[de,g]quinoline ring system. The structure is further distinguished by the presence of two methylenedioxy groups attached to the aromatic rings and a methyl group on the nitrogen atom.
The stereochemistry of Neolitsine is an essential feature of its chemical identity. The absolute stereochemistry at the chiral center is designated as (S), leading to the systematic name (7aS)-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1][3]benzodioxolo[6,5,4-de:5′,6′-g]quinoline.[2]
2D Chemical Structure
Below is a 2D representation of the chemical structure of Neolitsine.
Caption: 2D Chemical Structure of Neolitsine.
Line Notation Representations
Line notations provide a text-based method for representing chemical structures. These are particularly useful for computational chemistry and cheminformatics applications.
| Notation Type | String | Reference |
| SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 | [1] |
| InChI | InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1 | [1] |
| InChIKey | GKEOKAJRKHTDOS-ZDUSSCGKSA-N | [1] |
Physicochemical Properties
The physicochemical properties of Neolitsine are important for understanding its behavior in biological systems and for the design of analytical methods.
| Property | Value | Unit | Reference |
| Molecular Weight | 323.34 | g/mol | [2] |
| Monoisotopic Mass | 323.11575802 | Da | [1] |
| XLogP3 | 3.1 | [1] | |
| Hydrogen Bond Donor Count | 0 | [4] | |
| Hydrogen Bond Acceptor Count | 5 | [5] | |
| Rotatable Bond Count | 0 | [5] | |
| Topological Polar Surface Area | 40.2 | Ų | [1] |
Experimental Protocols
This section is reserved for the inclusion of detailed experimental methodologies for key experiments cited in future studies. This may include, but is not limited to, protocols for isolation and purification, spectroscopic analysis (NMR, MS, IR), and crystallographic studies.
Signaling Pathways and Biological Activity
This section will be populated with information regarding the known signaling pathways in which Neolitsine is involved and a summary of its biological activities as more research becomes available. Diagrams of these pathways will be generated using Graphviz.
Logical Relationship of Chemical Identifiers
The various chemical identifiers for Neolitsine are interconnected and provide a comprehensive profile of the molecule. The following diagram illustrates the logical flow from the fundamental molecular formula to more complex structural representations.
References
- 1. Neolitsine | C19H17NO4 | CID 10064778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis of (±)-neolitsine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Phytochemical: Neolitsine [caps.ncbs.res.in]
- 5. Phytochemical: (S)-Neolitsine [caps.ncbs.res.in]
